4-Methoxy-2-(pyridin-3-yl)butanoic acid
Overview
Description
4-Methoxy-2-(pyridin-3-yl)butanoic acid is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . This compound is characterized by a methoxy group attached to a butanoic acid chain, which is further connected to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-(pyridin-3-yl)butanoic acid typically involves the reaction of 3-pyridinecarboxaldehyde with methoxyacetic acid under acidic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-(pyridin-3-yl)butanoic acid can undergo various chemical reactions including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 4-carboxy-2-(pyridin-3-yl)butanoic acid.
Reduction: Formation of 4-methoxy-2-(piperidin-3-yl)butanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-2-(pyridin-3-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(pyridin-3-yl)butanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The methoxy group and pyridine ring are likely involved in binding interactions with enzymes or receptors, leading to modulation of their activity .
Comparison with Similar Compounds
- 4-Methoxy-2-(pyridin-4-yl)butanoic acid
- 4-Methoxy-2-(pyridin-2-yl)butanoic acid
- 4-Methoxy-2-(pyridin-3-yl)propanoic acid
Comparison: 4-Methoxy-2-(pyridin-3-yl)butanoic acid is unique due to the specific positioning of the methoxy group and the pyridine ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the pyridine ring can significantly influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
4-methoxy-2-pyridin-3-ylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-6-4-9(10(12)13)8-3-2-5-11-7-8/h2-3,5,7,9H,4,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPICIOUOYYYHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C1=CN=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670239 | |
Record name | 4-Methoxy-2-(pyridin-3-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-06-5 | |
Record name | α-(2-Methoxyethyl)-3-pyridineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885277-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-2-(pyridin-3-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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